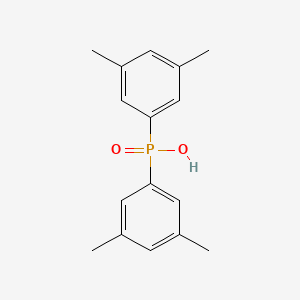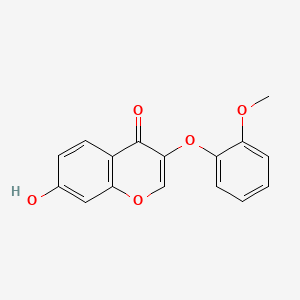
7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one
Descripción general
Descripción
7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 7-hydroxy-8-formylchromones, have been found to exhibit antimalarial activity and potential as an aids agent
Mode of Action
It is synthesized using the duff reaction and reacted with 2,4-dinitrophenylhydrazine to produce hydrazones and with an excess of hydrazine hydrate to produce the pyrazole recyclization products . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that similar compounds have shown activity against several types of animal tumors . This suggests that the compound may affect pathways related to cell proliferation and growth.
Result of Action
Similar compounds have demonstrated activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . This suggests that the compound may have potential therapeutic effects in these areas.
Action Environment
It is known that similar compounds occur naturally in various species of cacti such as san pedro and peruvian torch . This suggests that the compound may be influenced by the environmental conditions in which these plants grow.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, 7-hydroxy-4H-chromen-4-one is reacted with 2-methoxyphenol in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(2-methoxyphenoxy)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chroman-4-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-3-phenoxy-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity.
7-Hydroxy-3-(2-hydroxyphenoxy)-4H-chromen-4-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and properties.
7-Hydroxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one: Contains an ethoxy group, which may influence its solubility and biological activity.
Uniqueness
7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Propiedades
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-19-12-4-2-3-5-13(12)21-15-9-20-14-8-10(17)6-7-11(14)16(15)18/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZACKYMYCASXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160427 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137988-01-3 | |
| Record name | 7-Hydroxy-3-(2-methoxyphenoxy)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137988-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



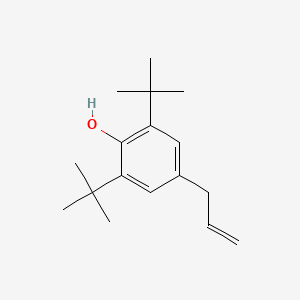
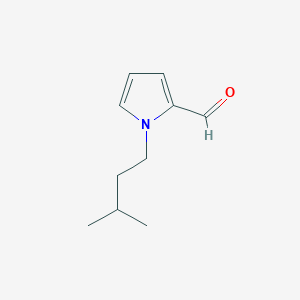
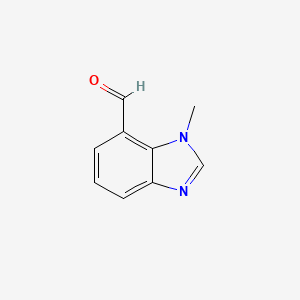
![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)
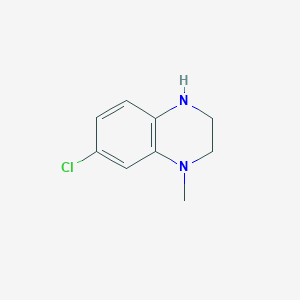
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)
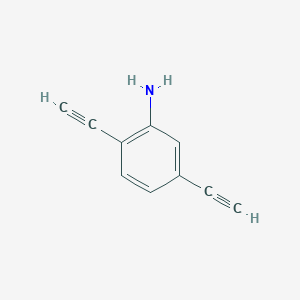
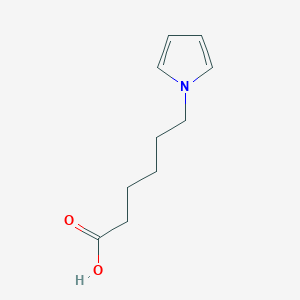
![2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid](/img/structure/B3047285.png)
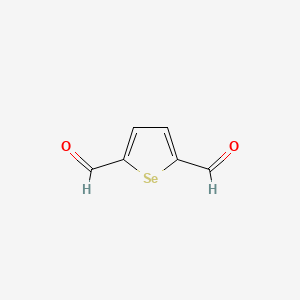
![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)
![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)
